2-Bromo-4-methyl-5-phenylthiazole is an organic compound with the molecular formula and a molecular weight of 254.15 g/mol. It is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The compound features a bromine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 5-position of the thiazole ring. Its structure can be represented as follows:
The compound is slightly soluble in water and has a melting point ranging from 55 to 59 °C .
These reactions highlight its versatility as a building block in organic synthesis.
The synthesis of 2-Bromo-4-methyl-5-phenylthiazole typically involves several steps:
2-Bromo-4-methyl-5-phenylthiazole is primarily used in organic synthesis as an intermediate for creating more complex molecules. Its applications include:
Several compounds share structural similarities with 2-Bromo-4-methyl-5-phenylthiazole. Here are notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-methylthiazole | Bromine at position 2, methyl group at position 4 | Lacks phenyl substitution |
| 2-Bromo-5-methylthiazole | Bromine at position 2, methyl group at position 5 | Different positioning of methyl group |
| 2-Bromo-thiazole | Simple thiazole structure without additional groups | Less complex than 2-Bromo-4-methyl-5-phenylthiazole |
| 4-Methylthiazole | Methyl group at position 4 only | No halogen substituents |
These compounds illustrate variations in substitution patterns that can influence their chemical reactivity and biological activity. Each compound's unique features contribute to its potential applications in various fields such as medicinal chemistry and materials science.